4-(Imidazo[1,2-A]pyridin-3-YL)benzaldehyde
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Overview
Description
4-(Imidazo[1,2-A]pyridin-3-YL)benzaldehyde is a heterocyclic compound that features an imidazo[1,2-a]pyridine core fused with a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Imidazo[1,2-A]pyridin-3-YL)benzaldehyde typically involves the condensation of 2-aminopyridines with arylglyoxals. One effective method is the multicomponent condensation reaction, which involves the use of Meldrum’s acid . Another approach is the two-step one-pot synthesis, where heterocyclic amines react with N,N-dimethylformamide dimethyl acetate and active electrophiles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of multicomponent reactions and one-pot syntheses are scalable and can be adapted for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(Imidazo[1,2-A]pyridin-3-YL)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzaldehyde moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Imidazo[1,2-A]pyridin-3-YL)benzaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Imidazo[1,2-A]pyridin-3-YL)benzaldehyde involves its interaction with various molecular targets. It can inhibit enzymes or receptors by binding to their active sites, thereby modulating biological pathways. For example, it may inhibit kinases involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A sedative-hypnotic drug with a similar imidazo[1,2-a]pyridine core.
Alpidem: An anxiolytic drug also featuring the imidazo[1,2-a]pyridine structure.
Uniqueness
4-(Imidazo[1,2-A]pyridin-3-YL)benzaldehyde is unique due to its benzaldehyde moiety, which imparts distinct chemical reactivity and potential biological activity compared to other imidazo[1,2-a]pyridine derivatives.
Properties
Molecular Formula |
C14H10N2O |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
4-imidazo[1,2-a]pyridin-3-ylbenzaldehyde |
InChI |
InChI=1S/C14H10N2O/c17-10-11-4-6-12(7-5-11)13-9-15-14-3-1-2-8-16(13)14/h1-10H |
InChI Key |
HRPVFVXFZBJMHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)C3=CC=C(C=C3)C=O |
Origin of Product |
United States |
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